molecular formula C26H28N4O5S B2755190 Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114609-97-0

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2755190
CAS No.: 1114609-97-0
M. Wt: 508.59
InChI Key: RUFGQWDAIGHBIN-UHFFFAOYSA-N
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Description

“Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 395.46 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Antibacterial Activities and Pharmacological Properties

Research on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, shows potent broad-spectrum antimicrobial activity. It is a racemate with a chiral center, indicating its potential for enantioselective pharmacological properties (Chu et al., 1991).

Synthesis and Characterization for Antimicrobial Application

A study on the synthesis of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and some fused rings with 1,2,4-triazine ring revealed the preparation of compounds with potential antimicrobial properties (El‐Badawi et al., 2002).

Antimicrobial and Analgesic Agents Derived from Natural Compounds

Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the potential of these compounds as COX-1/COX-2 inhibitors and their role in pain and inflammation management (Abu‐Hashem et al., 2020).

Synthesis for Antimicrobial Activities

The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents at the 7-position, including oxazoline and oxazine, demonstrated increased antibacterial activity against Gram-positive organisms (Cooper et al., 1990).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . More specific safety and hazard information is not available in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate, followed by cyclization with thiourea and subsequent esterification with methyl chloroformate.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 2-amino-3-oxobutanoate", "thiourea", "methyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 2-amino-3-oxobutanoate in the presence of a coupling agent such as DCC or EDC to form the intermediate 4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-2-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate with thiourea in the presence of a base such as triethylamine to form the thioxo derivative of the tetrahydroquinazoline ring system.", "Step 3: Esterification of the thioxo derivative with methyl chloroformate in the presence of a base such as pyridine to form the final compound, methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] }

CAS No.

1114609-97-0

Molecular Formula

C26H28N4O5S

Molecular Weight

508.59

IUPAC Name

methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36)

InChI Key

RUFGQWDAIGHBIN-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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